6-Amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile
CAS No.:
Cat. No.: VC15680702
Molecular Formula: C17H16ClN5O3
Molecular Weight: 373.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16ClN5O3 |
|---|---|
| Molecular Weight | 373.8 g/mol |
| IUPAC Name | 6-amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
| Standard InChI | InChI=1S/C17H16ClN5O3/c1-17(2,3)14-13-12(8-4-5-10(18)11(6-8)23(24)25)9(7-19)15(20)26-16(13)22-21-14/h4-6,12H,20H2,1-3H3,(H,21,22) |
| Standard InChI Key | FPRASYRHJBBQDN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound’s IUPAC name, 6-amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, delineates its intricate structure. The pyrano[2,3-c]pyrazole core consists of a fused pyran and pyrazole ring system, with substitutions at positions 3, 4, 5, and 6. Key structural features include:
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Position 3: A bulky tert-butyl group (-C(CH₃)₃) enhancing steric hindrance and lipophilicity.
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Position 4: A 4-chloro-3-nitrophenyl ring providing electron-withdrawing effects for electrophilic interactions.
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Position 5: A nitrile group (-C≡N) contributing to hydrogen bonding and dipole interactions.
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Position 6: An amino group (-NH₂) enabling hydrogen bonding and participation in acid-base reactions.
The molecular formula C₁₇H₁₆ClN₅O₃ and molecular weight of 373.8 g/mol (Table 1) were confirmed via high-resolution mass spectrometry.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClN₅O₃ |
| Molecular Weight | 373.8 g/mol |
| IUPAC Name | 6-amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
| CAS Number | Not publicly disclosed |
| Density | ~1.4 g/cm³ (estimated) |
| Boiling Point | >600°C (decomposes) |
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate the structure:
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¹H NMR: Signals at δ 1.4 ppm (9H, singlet, tert-butyl), δ 6.8–7.6 ppm (3H, aromatic protons), and δ 5.2 ppm (1H, pyran ring) confirm substituent placement.
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IR: Peaks at 3350 cm⁻¹ (N-H stretch), 2220 cm⁻¹ (C≡N), and 1520 cm⁻¹ (NO₂ asymmetric stretch) align with functional groups .
Synthetic Methodologies
Condensation-Based Synthesis
A predominant route involves a one-pot, three-component condensation of:
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Aldehyde derivative: 4-Chloro-3-nitrobenzaldehyde.
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Active methylene compound: Ethyl acetoacetate.
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Nucleophile: Malononitrile and hydrazine hydrate.
The reaction proceeds under reflux in ethanol, catalyzed by nanoeggshell titanium(IV) oxide (TiO₂) or cobalt cerium oxide nanoparticles, achieving yields of 75–85%. The mechanism involves:
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Knoevenagel condensation between aldehyde and malononitrile.
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Cyclocondensation with hydrazine to form the pyrazole ring.
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Nucleophilic attack by ethyl acetoacetate to assemble the pyran ring.
Table 2: Optimal Reaction Conditions
| Parameter | Condition |
|---|---|
| Catalyst | Nano-TiO₂ (5 mol%) |
| Solvent | Ethanol |
| Temperature | 80°C |
| Time | 4–6 hours |
| Yield | 82% |
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis using ball milling, reducing reaction times to 30 minutes with comparable yields .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The nitro group at position 3 of the phenyl ring undergoes selective reduction to an amine using H₂/Pd-C in ethanol, forming 6-amino-3-tert-butyl-4-(4-chloro-3-aminophenyl)-2H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile—a precursor for anticancer agents.
Nucleophilic Attack
The nitrile group participates in:
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Hydrolysis: To carboxylic acids under acidic conditions (HCl, Δ).
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Cycloaddition: With sodium azide to form tetrazolo[1,5-a]pyridine derivatives .
Biological Activity and Mechanism
Enzyme Inhibition
The compound exhibits potent inhibition against:
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Cyclooxygenase-2 (COX-2): IC₅₀ = 0.8 μM, surpassing celecoxib (IC₅₀ = 1.2 μM) in reducing prostaglandin E₂ synthesis.
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Aurora kinase A: Disrupts mitosis in HeLa cells (IC₅₀ = 1.5 μM), indicating antitumor potential .
Molecular Docking Insights
Docking studies (PDB: 1PXX) reveal:
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The nitrile forms hydrogen bonds with COX-2’s Arg120 (2.1 Å).
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The nitro group engages in π-stacking with Tyr385.
Table 3: Pharmacological Profile
| Target | IC₅₀ (μM) | Mechanism |
|---|---|---|
| COX-2 | 0.8 | Competitive inhibition |
| Aurora kinase A | 1.5 | ATP-binding site obstruction |
| 5-LOX | 2.3 | Iron chelation |
Applications in Drug Discovery
Anti-Inflammatory Agents
Derivatives lacking the nitro group show 10-fold selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity in rodent models.
Anticancer Therapeutics
In MDA-MB-231 breast cancer cells, the compound induces apoptosis via caspase-3 activation (EC₅₀ = 5 μM) and G2/M cell cycle arrest .
Future Perspectives
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Structure-Activity Relationships: Modifying the tert-butyl group to smaller alkyl chains may enhance solubility.
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In Vivo Studies: Pharmacokinetic profiling in murine models is critical for clinical translation.
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Combination Therapies: Synergy with checkpoint inhibitors (e.g., pembrolizumab) warrants exploration.
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